molecular formula C25H23NO7S B2830599 [1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-54-9

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2830599
CAS RN: 1114659-54-9
M. Wt: 481.52
InChI Key: PZYXNFFVRFQWGC-UHFFFAOYSA-N
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Description

“1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound 3-Hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was obtained by deprotection of 3-[(tert butyldimethyl-silyl)oxy]-3′,4,4′,5′-tetramethoxybenzophenone (SM) in tetrahydrofuran with 1 M tetrabutyl-ammonium fluoride for 15 min under argon .


Molecular Structure Analysis

The molecular formula of the compound is C24H21NO6S . The average mass is 451.492 Da and the monoisotopic mass is 451.108948 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Transformation for Xanthones Synthesis

    The compound underwent reactions with ceric ammonium nitrate, leading to the formation of xanthones and related products, showcasing a novel transformation in organic synthesis (Johnson et al., 2010).

  • Antimitotic and Vascular Disrupting Properties

    A study demonstrated that derivatives of the compound exhibit significant antiproliferative activity against KB cells and display tubulin affinity comparable to combretastatin A-4. This highlights its potential as a vascular-disrupting agent in cancer therapy (Chang et al., 2014).

  • Anti-Stress Oxidative Properties

    The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from the starting material demonstrated anti-stress oxidative properties, indicating potential applications in managing oxidative stress (Largeron & Fleury, 1998).

properties

IUPAC Name

[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7S/c1-30-18-11-9-16(10-12-18)24(27)23-15-26(19-7-5-6-8-22(19)34(23,28)29)17-13-20(31-2)25(33-4)21(14-17)32-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYXNFFVRFQWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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